Distinct APCI Mass Spectral Fragmentation Pattern Enables Unambiguous Isomer Identification
2,3-Dinitrotoluene (2,3-DNT) can be analytically distinguished from all other DNT isomers based on its unique fragmentation behavior under atmospheric pressure chemical ionization (APCI) in negative ion mode. Unlike 2,5-, 2,6-, and 3,5-DNT which produce primarily the molecular anion with little fragmentation, and 2,4-DNT which yields a quasimolecular [DNT-H]⁻ ion, 2,3-DNT and 3,4-DNT exhibit a distinct and more extensive fragmentation pattern [1]. This property is critical for accurate isomer identification in complex matrices, as retention times alone on standard GC or HPLC columns may be insufficient to resolve closely eluting isomers like 2,3- and 2,6-DNT [2].
| Evidence Dimension | APCI negative ion mass spectral fragmentation behavior |
|---|---|
| Target Compound Data | Extensive fragmentation |
| Comparator Or Baseline | 2,5-DNT, 2,6-DNT, 3,5-DNT: Molecular anion with little fragmentation; 2,4-DNT: [DNT-H]⁻ ion with little fragmentation |
| Quantified Difference | Qualitative difference in fragmentation pattern and extent |
| Conditions | Atmospheric pressure chemical ionization (APCI) mass spectrometry in negative ion mode |
Why This Matters
This fragmentation signature provides a definitive analytical differentiator, ensuring that 2,3-DNT is not misidentified as another isomer in forensic, environmental, or quality control analyses.
- [1] Asselin, M. J. F., & Paré, J. J. R. (1981). Atmospheric pressure chemical ionization negative mass spectra of the dinitrotoluene isomers. Organic Mass Spectrometry, 16(6), 275–278. View Source
- [2] Explosives - Rtx®-200. LabRulez GCMS. (n.d.). View Source
